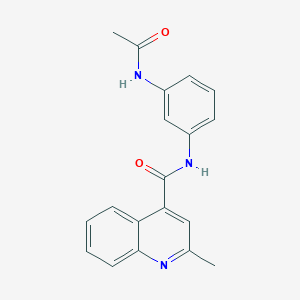

N-(3-acetamidophenyl)-2-methylquinoline-4-carboxamide

Description

N-(3-Acetamidophenyl)-2-methylquinoline-4-carboxamide is a quinoline-based carboxamide derivative characterized by a 2-methyl substituent on the quinoline ring and a 3-acetamidophenyl group attached via the carboxamide linkage. This compound belongs to a broader class of quinoline-4-carboxamides, which are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer and antimicrobial properties . The acetamido group at the 3-position of the phenyl ring introduces both hydrogen-bonding capacity and steric bulk, which may influence target binding and pharmacokinetic properties.

Properties

Molecular Formula |

C19H17N3O2 |

|---|---|

Molecular Weight |

319.4 g/mol |

IUPAC Name |

N-(3-acetamidophenyl)-2-methylquinoline-4-carboxamide |

InChI |

InChI=1S/C19H17N3O2/c1-12-10-17(16-8-3-4-9-18(16)20-12)19(24)22-15-7-5-6-14(11-15)21-13(2)23/h3-11H,1-2H3,(H,21,23)(H,22,24) |

InChI Key |

NXKOJBVMMYVPIJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)C(=O)NC3=CC=CC(=C3)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Doebner Reaction Approach

The Doebner reaction employs anilines, aldehydes, and α-keto acids to form quinoline-4-carboxylic acids. For 2-methylquinoline-4-carboxylic acid:

Pfitzinger Reaction Method

The Pfitzinger reaction modifies isatin derivatives with ketones to yield quinoline-4-carboxylic acids:

Friedländer Synthesis

The Friedländer method condenses 2-aminobenzaldehyde derivatives with ketones:

-

Reactants : 2-Amino-5-nitrobenzaldehyde and pentan-2,3-dione.

-

Catalyst : PPA (polyphosphoric acid) under solvent-free conditions at 90°C.

-

Outcome : Forms 2-methylquinoline-4-carboxylic acid after nitro reduction and oxidation.

Conversion to Acid Chloride Intermediate

The carboxylic acid is activated to facilitate amide bond formation:

-

Reagent : Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

-

Conditions : Reflux in anhydrous dichloromethane or toluene for 2–4 hours.

-

Example :

Amidation with 3-Acetamidoaniline

The acid chloride reacts with 3-acetamidoaniline to form the target carboxamide:

Conventional Method

Microwave-Assisted Synthesis

Analytical Characterization and Spectral Data

1H NMR (DMSO- d6) :

-

δ 2.43 (s, 3H, CH₃), 2.50 (s, 3H, COCH₃), 7.45–8.90 (m, 8H, aromatic), 10.88 (s, 1H, NH).

IR (KBr) : -

3311 cm⁻¹ (N–H), 1675 cm⁻¹ (C=O), 1599 cm⁻¹ (C=N).

MS (ESI) : m/z 364.2 [M+H]⁺.

Comparative Analysis of Methodologies

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the quinoline ring, leading to the formation of a carboxylic acid derivative.

Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

Substitution: Electrophilic substitution reactions can occur on the quinoline ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

Oxidation: 2-methylquinoline-4-carboxylic acid derivatives.

Reduction: N-(3-aminophenyl)-2-methylquinoline-4-carboxamide.

Substitution: Halogenated or nitrated quinoline derivatives.

Scientific Research Applications

Antimicrobial Activity

N-(3-acetamidophenyl)-2-methylquinoline-4-carboxamide has demonstrated promising antimicrobial properties. Studies have evaluated its efficacy against various bacterial strains, indicating significant inhibition zones and low Minimum Inhibitory Concentration (MIC) values:

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

| Bacillus subtilis | 18 | 16 |

| Pseudomonas aeruginosa | 10 | 128 |

The compound exhibited particularly strong activity against Staphylococcus aureus and Bacillus subtilis , suggesting its potential as a therapeutic agent in treating bacterial infections.

Anticancer Properties

Research has also focused on the anticancer potential of this compound. Preliminary findings indicate that it may inhibit the growth of various cancer cell lines, including human breast and colon cancer cells. The National Cancer Institute's Developmental Therapeutics Program has screened this compound, revealing significant cell growth inhibition rates across a panel of cancer cell lines .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

- Formation of the quinoline core.

- Introduction of the acetamido and carboxamide functionalities.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry are employed to confirm the structure of the synthesized compound.

Material Science Applications

Beyond its biological applications, this compound is being explored for its potential use in developing new materials with specific properties, such as fluorescence or conductivity. These properties could be harnessed for applications in organic electronics or photonic devices.

Case Studies and Research Findings

Recent studies have highlighted various aspects of this compound:

- A study published in Nature explored derivatives with enhanced anti-glucosidase activity, indicating potential applications in managing diabetes through carbohydrate metabolism modulation .

- Research published by the Royal Society of Chemistry demonstrated significant antibacterial activity against Mycobacterium smegmatis, suggesting its potential as an antituberculosis agent .

Mechanism of Action

The mechanism by which N-(3-acetamidophenyl)-2-methylquinoline-4-carboxamide exerts its effects depends on its interaction with molecular targets. The quinoline core can intercalate with DNA, inhibiting replication and transcription processes. Additionally, the acetamidophenyl group can enhance binding affinity to specific proteins, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Quinoline-4-carboxamides exhibit variability in their substituents on both the quinoline core and the amide side chain, leading to differences in physicochemical properties and bioactivity. Key analogs and their features are summarized below:

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Substituent Effects on Melting Points: The presence of polar groups (e.g., morpholine in 5a5) correlates with higher melting points (188°C), while alkylamino side chains (e.g., 5a6) reduce crystallinity, yielding lower melting points or oily residues .

- Synthetic Yields : Yields for analogs in range from 54–67%, influenced by steric hindrance and reactivity of amine coupling partners .

- Bioactivity: The 3-acetamidophenyl group in the target compound may enhance HDAC inhibitory activity compared to the 2-aminophenyl analog, as acetamido groups improve metabolic stability and binding affinity .

Anticancer Activity:

- HDAC Inhibition: N-(2-Aminophenyl)-2-methylquinoline-4-carboxamide derivatives exhibit pan-HDAC inhibitory activity, with IC₅₀ values in the nanomolar range . The 3-acetamidophenyl variant likely shares this mechanism but may show altered selectivity due to the acetamido group’s steric and electronic effects.

- Cytotoxicity: Quinoline carboxamides with bulky substituents (e.g., adamantyl groups in ) demonstrate enhanced cytotoxicity, suggesting that the 3-acetamidophenyl group in the target compound could balance potency and solubility .

Antimicrobial Activity:

- Broad-Spectrum Action: Analogs with morpholine or aminoalkyl side chains (e.g., 5a5, 5a6) show potent activity against Gram-positive bacteria, likely due to membrane disruption or enzyme inhibition . The target compound’s acetamido group may reduce antimicrobial efficacy compared to these analogs but improve selectivity for eukaryotic targets .

Q & A

Q. How to address low aqueous solubility during in vitro assays?

- Methodological Answer : Use co-solvents like DMSO (≤0.1% v/v) or cyclodextrin inclusion complexes. Alternatively, synthesize water-soluble prodrugs by introducing phosphate or PEG groups at the quinoline’s 4-carboxamide position .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.